N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide
Description
N-{1-[(3,5-Dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide is a heterocyclic compound featuring an indole carboxamide core linked to a pyrrolidinyl moiety substituted with a 3,5-dimethylisoxazole group. This structure combines pharmacophoric elements common in bioactive molecules: the indole scaffold is associated with receptor-binding interactions (e.g., serotonin receptor modulation), while the isoxazole-pyrrolidine moiety may enhance metabolic stability and bioavailability. Although its exact therapeutic application remains unspecified in available literature, analogs of this compound class are often explored for central nervous system (CNS) targets or kinase inhibition due to their structural versatility .
Properties
IUPAC Name |
N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-6-16(10-23)21-19(24)15-3-4-18-14(9-15)5-7-20-18/h3-5,7,9,16,20H,6,8,10-11H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNDNMRXNGJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including potential therapeutic applications in various diseases. This compound is particularly noted for its interactions with biological systems, making it a subject of interest in pharmacological research.
Structure and Composition
The molecular formula of this compound is with a molecular weight of 342.40 g/mol. Its structure includes an indole core, a pyrrolidine ring, and a dimethylisoxazole moiety, contributing to its unique biological activity.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Indole Core : Using Fischer indole synthesis or cyclization methods.
- Introduction of the Pyrrolidine Ring : Through nucleophilic substitution reactions.
- Attachment of the Dimethylisoxazole Moiety : Via coupling reactions with appropriate precursors.
- Final Coupling : Combining all components using coupling reagents like EDCI or DCC in basic conditions.
The compound exerts its biological effects by interacting with specific molecular targets, such as enzymes or receptors involved in disease pathways. For instance, it may inhibit enzymes linked to neurodegenerative diseases or modulate receptor activity to promote beneficial cellular responses.
Pharmacological Studies
Numerous studies have investigated the pharmacological potential of this compound:
Antiviral Activity
Research indicates that indole derivatives exhibit antiviral properties, potentially targeting viral replication mechanisms. The specific activity of this compound against various viruses remains to be fully elucidated but suggests a promising avenue for further exploration .
Anticancer Properties
Indole derivatives are known for their anticancer activities. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways and enzyme inhibition .
Selective Inhibition of Monoamine Oxidase B (MAO-B)
A related class of compounds has been identified as potent inhibitors of MAO-B, which plays a crucial role in neurodegenerative diseases like Parkinson's disease. Although specific data on this compound's MAO-B inhibition is limited, its structural similarity to known MAO-B inhibitors suggests potential activity .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on substituent effects and core scaffold differences:
Core Structural Differences
- Target Compound: Combines indole, pyrrolidine, and isoxazole rings.
- Compounds : Pyrazole-carboximidamide derivatives with dihydro-pyrazole cores and aryl substituents (e.g., methoxy, chloro, bromo). These lack the indole and isoxazole motifs but share substituted aromatic systems.
Substituent Impact on Bioactivity
The Molecules 2014 study highlights how substituents on aryl groups influence activity in pyrazole-carboximidamides. For example:
- Electron-withdrawing groups (e.g., nitro in compound 9, chloro in compound 3) enhance stability and receptor affinity in certain contexts.
- Electron-donating groups (e.g., methoxy in compound 1, methyl in compound 7) improve solubility but may reduce target engagement.
In contrast, the target compound’s 3,5-dimethylisoxazole group likely balances lipophilicity and metabolic stability, while the indole carboxamide could enable π-π stacking or hydrogen bonding absent in pyrazole-based analogs .
Hypothetical Pharmacokinetic Comparison
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two primary fragments:
- Pyrrolidine-3-amine derivative substituted with a 3,5-dimethylisoxazol-4-ylmethyl group.
- 1H-Indole-5-carboxylic acid , which forms the carboxamide moiety upon coupling.
The convergent synthesis strategy prioritizes independent preparation of these fragments followed by amide bond formation.
Synthesis of the Pyrrolidine Intermediate
The pyrrolidine core is functionalized via nucleophilic alkylation. A representative protocol involves:
Step 1: Preparation of 4-(Chloromethyl)-3,5-dimethylisoxazole
- Reactants : 3,5-Dimethylisoxazole-4-methanol (1 equiv), thionyl chloride (1.2 equiv).
- Conditions : Reflux in anhydrous dichloromethane (DCM) under nitrogen for 4 hours.
- Yield : ~85% (isolated via rotary evaporation).
Step 2: Alkylation of Pyrrolidin-3-amine
- Reactants : Pyrrolidin-3-amine (1 equiv), 4-(chloromethyl)-3,5-dimethylisoxazole (1.1 equiv), potassium carbonate (2 equiv).
- Conditions : Stirred in acetonitrile at 60°C for 12 hours.
- Workup : Filtration, solvent removal, and purification via silica gel chromatography (ethyl acetate:hexane, 3:7).
- Yield : 78%.
Synthesis of 1H-Indole-5-Carboxylic Acid
Commercial availability of indole-5-carboxylic acid simplifies this step, but laboratory-scale synthesis may proceed via:
Amide Coupling Strategy
The final step involves coupling the pyrrolidine intermediate with indole-5-carboxylic acid. Two prevalent methods are:
Method A: Acid Chloride Route
- Activation : Indole-5-carboxylic acid (1 equiv) is treated with thionyl chloride (2 equiv) at reflux for 2 hours to form the acid chloride.
- Coupling : The acid chloride is reacted with the pyrrolidine amine (1.2 equiv) in DCM with triethylamine (3 equiv) as a base.
- Yield : 82% after purification.
Method B: Carbodiimide-Mediated Coupling
- Reactants : Indole-5-carboxylic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), pyrrolidine amine (1.1 equiv).
- Conditions : Stirred in DMF at 0°C → room temperature for 24 hours.
- Yield : 88%.
Optimization Strategies and Challenges
Steric Hindrance Mitigation
The bulky 3,5-dimethylisoxazole group on pyrrolidine necessitates:
Byproduct Formation
- N-Acylation Side Products : Controlled stoichiometry (amine excess) suppresses over-acylation.
- Racemization : Low-temperature coupling preserves stereochemical integrity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Derivatives
While the primary use of this compound remains investigational, structural analogs demonstrate:
- Kinase Inhibition : Isoxazole-pyrrolidine motifs target ATP-binding sites in kinases.
- Anticancer Activity : Indole carboxamides exhibit apoptosis-inducing properties in vitro.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-5-carboxamide, and how can reaction conditions be optimized?
- Synthesis Steps : The compound is typically synthesized via multi-step reactions. A common approach involves:
Functionalization of pyrrolidine : Alkylation of pyrrolidin-3-yl with 3,5-dimethylisoxazol-4-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidine-isoxazole intermediate .
Indole coupling : Amide bond formation between the pyrrolidine intermediate and 1H-indole-5-carboxylic acid using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DCM) .
- Optimization : Yield improvements require precise stoichiometric ratios (e.g., 1.1 equivalents of alkylating agent), inert atmospheres, and temperature control (room temperature for alkylation, reflux for coupling) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- ¹H/¹³C NMR : Identifies proton environments (e.g., indole NH at ~11 ppm, pyrrolidine CH₂ at 2.5–3.5 ppm) and confirms stereochemistry .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak matching C₂₀H₂₃N₃O₂) .
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what docking parameters are validated experimentally?
- Methodology :
Target Selection : Prioritize targets like dihydrofolate reductase (DHFR) based on structural analogs (e.g., pyrazole-carbothioamides with DHFR inhibition) .
Docking Workflow : Use AutoDock Vina with AMBER force fields. Validate binding poses by comparing calculated ΔG values (e.g., −9.2 kcal/mol) with experimental IC₅₀ data .
Key Interactions : Hydrogen bonds with DHFR active-site residues (e.g., Asp27, Lys55) and hydrophobic interactions with isoxazole/pyrrolidine moieties .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?
- Case Study : If docking suggests high affinity but assays show low activity:
Solubility Testing : Assess solubility in PBS/DMSO; poor solubility may limit cellular uptake .
Metabolic Stability : Use liver microsomes to evaluate CYP450-mediated degradation .
Off-Target Screening : Employ kinome-wide profiling to identify unintended interactions .
Q. How does structural modification of the pyrrolidine-isoxazole moiety impact SAR?
- SAR Insights :
- Isoxazole Substitution : 3,5-Dimethyl groups enhance metabolic stability compared to unsubstituted analogs (e.g., 50% longer t₁/₂ in microsomal assays) .
- Pyrrolidine Conformation : 3-Substitution (vs. 2- or 4-) improves target binding by aligning the indole carboxamide with hydrophobic pockets .
Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%) .
- Recrystallization : Optimize solvent pairs (e.g., DMF/EtOH) to remove unreacted indole-carboxylic acid .
Methodological Resources
- Retrosynthetic Analysis : Reference multi-step plans from structurally related compounds (e.g., sulfonylation and coupling in {1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl} analogs) .
- Data Reproducibility : Validate synthetic protocols using controlled reagent batches (≥99% purity) and standardized NMR acquisition parameters (e.g., 500 MHz, CDCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
